molecular formula C10H6BrN3 B8549424 4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene CAS No. 1200130-86-4

4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene

Cat. No.: B8549424
CAS No.: 1200130-86-4
M. Wt: 248.08 g/mol
InChI Key: RCLMPTANLQEWJG-UHFFFAOYSA-N
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Description

4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene is a useful research compound. Its molecular formula is C10H6BrN3 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

1200130-86-4

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

4-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene

InChI

InChI=1S/C10H6BrN3/c11-9-4-7-6-2-1-3-12-10(6)14-8(7)5-13-9/h1-5H,(H,12,14)

InChI Key

RCLMPTANLQEWJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=CN=C(C=C23)Br)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6′-bromo-2-fluoro-[3,4′]bipyridinyl-3′-ylamine (7.22 g, 26.9 mmol) in THF (75 mL) was added dropwise over 10 minutes to sodium bis-(trimethylsilyl)amide (1N solution in THF, 54 mL, 53.9 mmol). The reaction mixture was left to stir for 2.5 h then 1N aqueous potassium fluoride solution (7 mL) was added and the solvent evaporated in vacuo. The residue was diluted with water (100 mL) and the resultant solid was collected by filtration, washed with water (20 mL) and diethyl ether:pentane (1:1, 20 mL) and left to air dry. The resultant solid was triturated with methanol (50 mL), collected by filtration, washed with methanol (10 mL) and diethyl ether (20 mL) and pentane (20 mL) and left to air dry to afford the title compound as a brown solid (5.0 g, 75%). NMR (DMSO-D6, 300 MHz): 8.73-8.69 (m, 2H), 8.63 (dd, J=4.8, 1.7 Hz, 1H), 8.48 (dd, J=1.0 Hz, 1H), 7.33 (dd, J=7.8, 4.8 Hz, 1H). LCMS (Method B): RT=2.43 min, M+H+=248/250.
Name
6′-bromo-2-fluoro-[3,4′]bipyridinyl-3′-ylamine
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
75%

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